Home > Products > Screening Compounds P93551 > 6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline
6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline - 1042774-20-8

6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline

Catalog Number: EVT-1662335
CAS Number: 1042774-20-8
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound serves as a crucial intermediate in organic synthesis. []
  • Relevance: This compound is a positional isomer of 6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline. Both share the same core structure of a tetrahydroquinoline or tetrahydroisoquinoline ring with a pyrrolidin-1-ylmethyl substituent. The difference lies in the position of the pyrrolidin-1-ylmethyl group, which is at position 6 on the tetrahydroquinoline ring in the main compound and at position 1 on the tetrahydroisoquinoline ring in this related compound. []

1-(Pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines

  • Relevance: This group of compounds shares the 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline core with the previously mentioned related compound. Compared to 6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline, these molecules exhibit structural modifications with an additional formyl(6-chloro-3-oxo-indan) substituent at the 2-position of the tetrahydroisoquinoline ring. []

1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids

  • Compound Description: This class of compounds acts as readily accessible MCL-1 inhibitors. The sulfonyl moiety significantly influences the inhibitory activity, with the 4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl group showing particularly potent inhibition. []

1-tert-Butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6)

  • Compound Description: NTC6 demonstrates fast and efficient intramolecular charge transfer (ICT) and dual fluorescence in various solvents. This behavior contrasts with its analogues with different N-alkyl substituents or with 1-alkyl-5-cyanoindolines. [, , , , ]
  • Relevance: NTC6 and 6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline belong to the same chemical class of 1,2,3,4-tetrahydroquinoline derivatives. They both feature a substituent at the 1-position of the tetrahydroquinoline ring, with NTC6 having a tert-butyl group and the main compound a pyrrolidin-1-ylmethyl group. Additionally, NTC6 possesses a cyano group at the 6-position, which is absent in the main compound. [, , , , ]

6-[4-(1-Cyclohexyl-1H-5-tetrazolyl)butoxy]-2-oxo-1,2,3,4-tetrahydroquinoline (OPC-13013)

  • Compound Description: OPC-13013 demonstrates potent blood platelet aggregation inhibition and cerebral vasodilating activity. []

2-Isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883)

  • Compound Description: UK 3883 is a schistosomicide that undergoes metabolism to form a more potent 6-hydroxymethyl analog. It also forms various biologically inactive metabolites through oxidation. []

N-(1-(2-(Methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 47)

  • Compound Description: This compound exhibits potent and selective human neuronal nitric oxide synthase (nNOS) inhibition. It also demonstrates good oral bioavailability and lacks hERG channel inhibition. []
Overview

6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines, which are bicyclic compounds featuring a quinoline structure. This compound is notable for its potential biological activities and applications in medicinal chemistry. Tetrahydroquinolines are recognized for their utility in drug design due to their diverse pharmacological properties, including anti-inflammatory and anti-cancer activities.

Source

The synthesis and characterization of 6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline can be traced through various research studies that explore the synthesis of tetrahydroquinoline derivatives and their biological evaluations. Notably, recent literature highlights the compound's relevance in developing new therapeutic agents.

Classification

This compound is classified as a tetrahydroquinoline derivative. Tetrahydroquinolines are part of a broader category of heterocyclic compounds that contain nitrogen atoms within their ring structures. They are often studied for their potential as pharmacophores in drug development.

Synthesis Analysis

Methods

The synthesis of 6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline typically involves several methods, including:

  1. Microwave-Assisted Synthesis: This method utilizes microwave irradiation to enhance reaction rates and yields. For instance, the synthesis may involve the reaction of a pyrrolidine derivative with a suitable precursor under controlled microwave conditions to achieve high yields in a short time frame .
  2. One-Pot Multicomponent Reactions: This approach allows for the simultaneous combination of multiple reactants to form the desired product efficiently. It often employs formaldehyde and various amines in the presence of tetrahydroquinoline derivatives under acidic conditions .
  3. Traditional Organic Synthesis Techniques: Conventional methods such as refluxing or using coupling agents can also be employed to synthesize this compound from simpler starting materials .

Technical Details

The synthesis may involve specific reagents such as:

  • Pyrrolidine: A key reactant that contributes to the formation of the pyrrolidinyl group.
  • Aldehydes or ketones: These can be used to introduce functional groups necessary for biological activity.
Molecular Structure Analysis

Structure

The molecular structure of 6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline features:

  • A tetrahydroquinoline core, which consists of a six-membered ring fused to a five-membered ring containing nitrogen.
  • A pyrrolidinyl group attached via a methylene bridge (–CH2–), which influences its biological properties.

Data

Key structural data include:

  • Molecular formula: C13H16N2
  • Molecular weight: Approximately 216.28 g/mol
  • The compound exhibits chirality due to the presence of stereogenic centers in its structure.
Chemical Reactions Analysis

Reactions

6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions typical for tetrahydroquinolines:

  1. Alkylation: The nitrogen atom can participate in nucleophilic substitution reactions.
  2. Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinolone derivatives.
  3. Functionalization: The introduction of different functional groups can enhance its pharmacological profile.

Technical Details

These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents tailored to optimize yield and selectivity.

Mechanism of Action

The mechanism by which 6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline exerts its biological effects may involve:

  1. Interaction with Biological Targets: The compound may bind to specific receptors or enzymes within biological systems.
  2. Modulation of Signaling Pathways: It could influence cellular signaling pathways that lead to desired therapeutic outcomes such as anti-inflammatory or anti-cancer effects.

Data from studies suggest that modifications on the tetrahydroquinoline scaffold can significantly affect its bioactivity and selectivity towards targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range for tetrahydroquinolines.

Chemical Properties

  • Solubility: The compound is expected to be soluble in polar organic solvents such as ethanol or dimethyl sulfoxide.
  • Stability: Stability under various pH conditions should be evaluated for potential applications.

Relevant data from studies indicate that structural modifications can lead to variations in these properties, impacting both solubility and stability .

Applications

6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases due to its promising biological activities.
  • Research Tools: It may serve as a molecular probe in biological studies aimed at understanding disease mechanisms or drug interactions.

The ongoing research into tetrahydroquinolines highlights their versatility and importance in medicinal chemistry .

Introduction to Tetrahydroquinoline Derivatives in Medicinal Chemistry

Structural Classification of 6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline

The core structure of 6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline consists of two distinct pharmacophores:

  • A 1,2,3,4-tetrahydroquinoline system providing a partially rigid, planar bicyclic framework
  • A pyrrolidin-1-ylmethyl substituent at the 6-position, introducing a sp³-hybridized, nitrogen-containing heterocycle with significant three-dimensional character

Crystallographic studies of analogous tetrahydroquinoline-pyrrolidine hybrids reveal that the tetrahydroquinoline ring typically adopts a half-chair conformation, while the pyrrolidine ring exhibits either an envelope or twisted conformation depending on substitution patterns. The dihedral angle between these ring systems approaches perpendicularity (approximately 88.37°), maximizing spatial coverage and enabling diverse binding orientations [1]. The methylene bridge (-CH₂-) connecting the pyrrolidine to the quinoline core provides conformational flexibility, allowing the terminal nitrogen to adopt positions favorable for receptor interaction.

Table 1: Key Structural Features of 6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline Analogues

Structural ParameterValue/RangeSignificance
Tetrahydroquinoline ConformationHalf-chair (puckering amplitude Q = 0.496 Å)Facilitates planar interactions with aromatic receptor residues
Pyrrolidine ConformationEnvelope (deviation: 0.197 Å)Enhances three-dimensional binding capability
Dihedral Angle Between Rings88.37° ± 0.9°Optimizes spatial orientation for target engagement
N-C Bond Length (Pyrrolidine-Quinoline)1.349 Å (vs. typical 1.47 Å)Suggests partial double-bond character and charge delocalization
C=O Bond Length (If present)1.235 ÅConfirms keto group character in modified derivatives

The pyrrolidine nitrogen's basicity (predicted pKa ~10.5) facilitates protonation under physiological conditions, enhancing water solubility and enabling ionic interactions with aspartate residues in target proteins. This protonation also influences the molecule's electron distribution, as evidenced by shortened bridging bond lengths (approximately 1.349 Å versus the standard C-N single bond length of 1.47 Å), indicating significant charge delocalization between the rings [1] [6].

Historical Evolution of Tetrahydroquinoline-Based Pharmacophores

The medicinal exploration of tetrahydroquinolines began with natural product isolation in the mid-20th century, with significant expansion occurring through strategic synthetic modifications:

  • Early Natural Product Studies (1950s-1970s): Initial research focused on naturally occurring tetrahydroquinoline alkaloids like vasicine and related derivatives, which demonstrated bronchodilatory and uterotonic activities. These compounds established the tetrahydroquinoline nucleus as a biologically relevant scaffold [3].

  • First-Generation Synthetic Derivatives (1980s-1990s): Medicinal chemists developed simplified synthetic routes to tetrahydroquinoline structures, leading to compounds like 2-aryl-4-(2-oxopyrrolidin-1-yl)-1,2,3,4-tetrahydroquinolines identified as inhibitors of HIV transcription. During this period, 2-methyltetrahydroquinolines were also discovered to modulate multidrug resistance (MDR) in cancer cells [1].

  • Modern Hybrid Pharmacophores (2000s-Present): The strategic incorporation of nitrogen-containing heterocycles at the 6-position emerged as a significant advancement. The development of torcetrapib (4-amino-substituted 1,2,3,4-tetrahydroquinoline carbamate) as a cholesteryl ester transfer protein (CETP) inhibitor marked a therapeutic milestone, despite its clinical limitations. Torcetrapib demonstrated potent inhibition (IC₅₀ = 0.05 μM in human plasma) and significantly increased HDL cholesterol in preclinical models, reducing aortic atherosclerotic lesions by nearly 60% in rabbits [3].

Table 2: Evolution of Key Tetrahydroquinoline Pharmacophores

GenerationRepresentative CompoundsTherapeutic TargetStructural Advancement
Natural AlkaloidsVasicine, FebrifugineBronchodilation, AntimalarialUnsubstituted core
First-Generation Synthetics2-Methyl-THQs, 2-Aryl-4-(2-oxopyrrolidinyl)-THQsMDR modulation, HIV transcriptionSimple alkyl/aryl substitution
Modern HybridsTorcetrapib, 6-(Pyrrolidin-1-ylmethyl)-THQ derivativesCETP, Opioid receptors, KinasesHeterocyclic appendages at strategic positions

The introduction of the pyrrolidin-1-ylmethyl group specifically at the 6-position represents a contemporary approach to optimizing receptor affinity while maintaining metabolic stability. This design strategy exploits the enhanced three-dimensionality provided by the pyrrolidine ring's pseudorotation, allowing the molecule to sample diverse conformations and engage targets through multiple binding modes unavailable to planar scaffolds [2] [6]. Synthetic methodologies evolved from classical Pictet-Spengler condensations to sophisticated transition metal-catalyzed couplings, enabling efficient installation of the pyrrolidine moiety at the benzylic position [6] [10].

Significance of Pyrrolidine Substituents in Bioactive Alkaloids

The pyrrolidine ring system contributes critically to the pharmacological profile of 6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline through multiple mechanisms:

Conformational and Steric Influence:

  • The saturated, five-membered pyrrolidine ring exhibits pseudorotation, sampling multiple envelope and twist conformations that enable optimal spatial positioning during target binding [2] [8].
  • Compared to planar heterocycles, pyrrolidine increases FOSA (hydrophobic surface area) by approximately 225.5 Ų while maintaining significant FISA (hydrophilic surface area) (33.3 Ų), creating balanced amphiphilic character essential for membrane permeability and aqueous solubility [2].

Electronic and Hydrogen-Bonding Capabilities:

  • The tertiary nitrogen (pKb ~2.59) serves as a strong hydrogen bond acceptor and can be protonated to form cationic species under physiological conditions, facilitating ionic interactions with aspartate or glutamate residues in target proteins [8].
  • In opioid receptor ligands, protonated pyrrolidine nitrogen forms a critical salt bridge with conserved Asp147 in the MOR binding pocket, while the tetrahydroquinoline core engages in aromatic stacking with His297 [4] [10].

Structure-Activity Relationship (SAR) Contributions:

  • In tetrahydroisoquinoline-pyrrolidine hybrids targeting κ-opioid receptors (KOR), the spatial orientation of the pyrrolidine ring significantly impacts agonist efficacy. The (1S,18S)-stereoisomer of a related compound demonstrated 560-fold greater potency (Kᵢ = 0.0059 nM) than its enantiomeric counterpart [4].
  • Molecular modifications on the pyrrolidine ring, particularly N-acylation or introduction of hydroxymethyl groups, can dramatically shift receptor selectivity profiles. For instance, hydroxylated analogs of 1-(pyrrolidin-1-ylmethyl) THIQ derivatives exhibit reduced CNS penetration, enabling peripheral analgesic effects without sedation (analgesic ED₅₀ = 0.392 mg/kg vs. sedative ED₅₀ = 9.29 mg/kg) [4].

Table 3: Impact of Pyrrolidine Modification on Biological Activity

Pyrrolidine ModificationCompound ExampleBiological EffectMechanistic Implication
Unsubstituted (Tertiary Nitrogen)Maj-3cKOR agonist (Kᵢ = 0.033 nM), SedativeCNS penetration, strong cationic character
Hydroxymethyl SubstituentMaj-11aPeripheral KOR agonist (Kᵢ = 35.13 nM)Reduced blood-brain barrier penetration
N-BenzoylationDmt-Tiq analoguesShift from DOR antagonist to KOR agonist/MOR partial agonistAltered receptor activation kinetics
Spiro-Fused SystemsSaccharothriolidesAnticancer activityEnhanced three-dimensionality and rigidity

The pyrrolidine moiety's versatility extends beyond mere steric effects; it serves as a pharmacophoric element in its own right. In naturally occurring alkaloids like aegyptolidine A and 1,4-dideoxy-1,4-imino-D-ribitol, the pyrrolidine ring directly participates in target inhibition through transition state mimicry in glycosidase enzymes [2]. Similarly, in synthetic 6-(pyrrolidin-1-ylmethyl)tetrahydroquinolines, the ring's nitrogen atom often serves as the primary pharmacophore for G-protein-coupled receptor (GPCR) targets, particularly in opioid and adrenergic receptor families [4] [10]. This dual role—as both a conformational modulator and a primary binding element—establishes pyrrolidine as an indispensable component in modern tetrahydroquinoline-based drug design.

Properties

CAS Number

1042774-20-8

Product Name

6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline

IUPAC Name

6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C14H20N2/c1-2-9-16(8-1)11-12-5-6-14-13(10-12)4-3-7-15-14/h5-6,10,15H,1-4,7-9,11H2

InChI Key

CUPZZYBYKGACPN-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2=CC3=C(C=C2)NCCC3

Canonical SMILES

C1CCN(C1)CC2=CC3=C(C=C2)NCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.